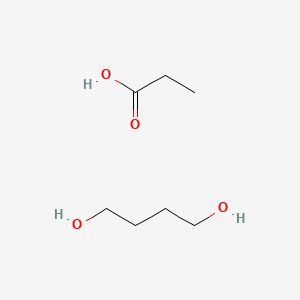
4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a morpholine ring attached to a benzopyran moiety through a carbonyl group. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine typically involves the reaction of 4-hydroxycoumarin with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the 4-hydroxycoumarin, followed by the elimination of water to form the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and leading to the desired therapeutic effect. The pathways involved in its mechanism of action include the inhibition of key signaling pathways that are involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4H-1-benzopyran-2-carboxylic acid
- 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid
- 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives
Uniqueness
4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine is unique due to its specific structural features, which confer distinct biological activities. The presence of the morpholine ring enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
CAS No. |
148581-61-7 |
|---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-(morpholine-4-carbonyl)isochromen-1-one |
InChI |
InChI=1S/C14H13NO4/c16-13(15-5-7-18-8-6-15)12-9-19-14(17)11-4-2-1-3-10(11)12/h1-4,9H,5-8H2 |
InChI Key |
KVIHJKUVSAAHPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=COC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


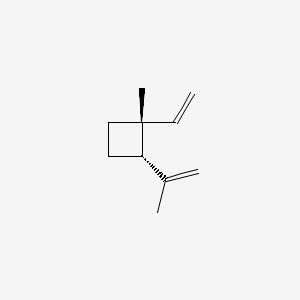
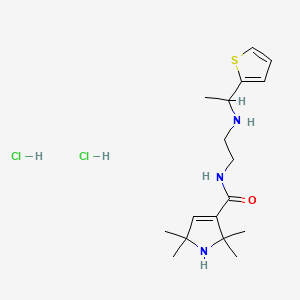
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12710974.png)



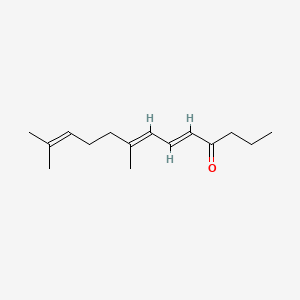

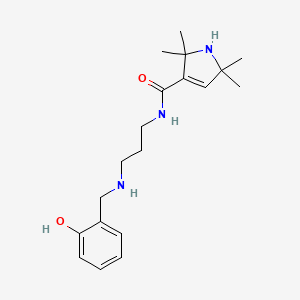
![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)
